molecular formula C9H14O4 B2707977 Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2241139-97-7

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2707977
CAS No.: 2241139-97-7
M. Wt: 186.207
InChI Key: LMIQLELWPTXRQG-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the oxabicyclo framework imparts rigidity and unique stereochemical properties to the molecule, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually simple alkenes and carbonyl compounds, which undergo cycloaddition to form the desired bicyclic product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure efficient light exposure and control over reaction conditions such as temperature and pressure. Additionally, continuous flow reactors can be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar bicyclic compounds such as:

The uniqueness of this compound lies in its oxabicyclo framework, which imparts distinct stereochemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQLELWPTXRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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